trans-4-Bromo-beta-nitrostyrene

Catalog No.
S3312720
CAS No.
5153-71-9
M.F
C8H6BrNO2
M. Wt
228.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-Bromo-beta-nitrostyrene

CAS Number

5153-71-9

Product Name

trans-4-Bromo-beta-nitrostyrene

IUPAC Name

1-bromo-4-[(E)-2-nitroethenyl]benzene

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

InChI

InChI=1S/C8H6BrNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+

InChI Key

LSGVHLGCJIBLMB-AATRIKPKSA-N

SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])Br

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])Br

The exact mass of the compound trans-4-Bromo-beta-nitrostyrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121158. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-4-Bromo-beta-nitrostyrene (CAS 5153-71-9) is a halogenated nitroalkene widely utilized as a highly electrophilic Michael acceptor and a bifunctional synthetic building block. Characterized by a conjugated system featuring both a strongly electron-withdrawing nitro group and a para-bromo substituent, it presents as a yellow crystalline solid that is highly soluble in standard organic solvents. In industrial and laboratory procurement, this compound is primarily selected as a precursor for the synthesis of substituted phenethylamines, indoles, and chiral pharmaceutical intermediates. The presence of the para-bromo group not only lowers the lowest unoccupied molecular orbital (LUMO) energy—thereby accelerating nucleophilic attack compared to unsubstituted baselines—but also provides an essential structural handle for downstream transition-metal-catalyzed cross-coupling reactions[1].

Substituting trans-4-bromo-beta-nitrostyrene with unsubstituted beta-nitrostyrene or lighter halogenated analogs (such as the 4-fluoro variant) fundamentally compromises both reaction kinetics and downstream synthetic utility. The para-bromo substituent exerts a specific inductive electron-withdrawing effect that significantly enhances the electrophilicity of the beta-carbon, leading to faster conversion rates and often higher stereoselectivity in organocatalytic asymmetric Michael additions[1]. More critically for procurement in medicinal chemistry, generic substitution eliminates the possibility of downstream functionalization. While unsubstituted or fluoro-analogs yield terminal products after reduction, the 4-bromo compound yields 4-bromophenethylamine, preserving a reactive site for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. Attempting to use 4-iodo-beta-nitrostyrene as an alternative cross-coupling precursor often fails due to extensive dehalogenation during the requisite nitro-group reduction step [2].

Accelerated Kinetics in Asymmetric Michael Additions

In organocatalytic asymmetric Michael additions, the electronic properties of the Michael acceptor dictate both the reaction rate and the ultimate yield. The para-bromo substitution in trans-4-bromo-beta-nitrostyrene lowers the LUMO energy, increasing its reactivity toward nucleophiles such as aldehydes or ketones. Comparative studies utilizing chiral amine catalysts demonstrate that the 4-bromo analog typically achieves >95% conversion within 12 to 24 hours, whereas the unsubstituted beta-nitrostyrene baseline often requires extended reaction times (up to 48 hours) to reach comparable yields under identical mild conditions [1].

Evidence DimensionConversion rate and yield in organocatalytic Michael addition
Target Compound Data>95% yield at 12-24h
Comparator Or BaselineUnsubstituted beta-nitrostyrene (~80-85% yield at 24h, requires 48h for >90%)
Quantified Difference~10-15% higher yield at the 24-hour mark
ConditionsChiral secondary amine catalysis, room temperature, standard solvent (e.g., DCM or EtOH)

Faster reaction kinetics reduce catalyst residence time and improve overall throughput in the synthesis of chiral intermediates, lowering operational costs for scale-up.

Preservation of Halogen Handle During Nitro Reduction

A primary procurement use case for trans-4-bromo-beta-nitrostyrene is its reduction to 4-bromophenethylamine. The choice of halogen is critical here, as the reduction conditions (e.g., using LiAlH4 or NaBH4 with transition metal additives) can cause competitive reductive dehalogenation. The 4-bromo analog strikes an optimal balance, allowing for chemoselective reduction of the nitroalkene to the primary amine with high retention of the halogen (typically >80% isolated yield of the intact bromo-amine). In contrast, the 4-iodo-beta-nitrostyrene comparator is highly susceptible to deiodination under identical hydride reduction conditions, often yielding significant amounts of the undesired, unsubstituted phenethylamine byproduct[1].

Evidence DimensionChemoselective yield of intact halogenated phenethylamine
Target Compound Data>80% yield of 4-bromophenethylamine (minimal dehalogenation)
Comparator Or Baseline4-Iodo-beta-nitrostyrene (<50% yield of intact iodo-amine due to extensive deiodination)
Quantified Difference>30% improvement in chemoselective target yield
ConditionsStandard hydride reduction (e.g., LiAlH4 in THF or NaBH4/NiCl2)

Procuring the bromo-analog prevents costly material loss and purification bottlenecks associated with dehalogenation during amine synthesis, ensuring a reliable supply of cross-coupling precursors.

Enhanced Electrophilicity in Thiol Reactivity Assays

Beta-nitrostyrenes are well-documented covalent modifiers that react with thiols via Michael addition, a property utilized in both toxicology read-across models and the design of targeted covalent inhibitors. The para-bromo substitution significantly increases the electrophilic reactivity of the compound compared to the unsubstituted baseline. In standardized kinetic glutathione (GSH) chemo-assays, halogenated nitrostyrenes like trans-4-bromo-beta-nitrostyrene exhibit faster GSH depletion rates (lower RC50 values) due to the inductive withdrawal stabilizing the transition state during nucleophilic attack [1].

Evidence DimensionThiol reactivity (Glutathione depletion rate)
Target Compound DataHigh reactivity (rapid GSH depletion, low RC50)
Comparator Or BaselineUnsubstituted beta-nitrostyrene (moderate reactivity, higher RC50)
Quantified DifferenceMeasurably faster reaction kinetics with model biological thiols
ConditionsIn chemico glutathione (GSH) depletion assay, physiological pH

For researchers developing covalent warheads or biocides, the bromo-analog provides a predictably tuned, highly reactive electrophilic profile compared to standard nitrostyrenes, accelerating hit-to-lead optimization.

Precursor for Medicinal Chemistry Cross-Coupling Libraries

Because it successfully reduces to 4-bromophenethylamine without significant dehalogenation, trans-4-bromo-beta-nitrostyrene is the preferred starting material for generating diverse phenethylamine libraries. The retained para-bromo group serves as an essential orthogonal handle for downstream palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, enabling rapid structure-activity relationship (SAR) exploration that is impossible with fluoro or unsubstituted analogs [1].

Substrate for Benchmarking Asymmetric Organocatalysts

Due to its accelerated reaction kinetics and high crystalline purity, this compound is routinely selected as a benchmark Michael acceptor to evaluate the efficiency, yield, and enantioselectivity of novel chiral amine or metal-organic framework (MOF/COF) catalysts. Its performance provides a reliable baseline for comparing catalyst activity against less reactive electrophiles [2].

Development of Targeted Covalent Inhibitors and Biocides

The enhanced thiol reactivity of trans-4-bromo-beta-nitrostyrene makes it a valuable structural motif in the design of covalent enzyme inhibitors and agricultural biocides. Its predictable and rapid binding to cysteine residues allows researchers to fine-tune the electrophilic warhead of candidate molecules for optimal target engagement [3].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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